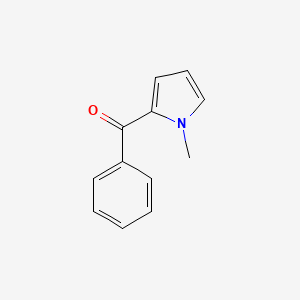
Methanone, (1-methyl-1H-pyrrol-2-yl)phenyl-
説明
Methanone, (1-methyl-1H-pyrrol-2-yl)phenyl- is a useful research compound. Its molecular formula is C12H11NO and its molecular weight is 185.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methanone, (1-methyl-1H-pyrrol-2-yl)phenyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methanone, (1-methyl-1H-pyrrol-2-yl)phenyl- including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Methanone, (1-methyl-1H-pyrrol-2-yl)phenyl-, commonly referred to as a pyrrole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the compound's synthesis, mechanisms of action, and its potential applications in various therapeutic areas.
Chemical Structure and Synthesis
Methanone, (1-methyl-1H-pyrrol-2-yl)phenyl- features a pyrrole ring substituted with a phenyl group and a ketone functional group. The general structure can be represented as follows:
The synthesis of this compound typically involves several steps:
- Formation of the Pyrrole Ring : This can be achieved through the Paal-Knorr synthesis, which involves cyclization of 1,4-dicarbonyl compounds with primary amines.
- Introduction of the Phenyl Group : This is often accomplished via Friedel-Crafts acylation using benzoyl chloride in the presence of a Lewis acid catalyst.
The biological activity of Methanone, (1-methyl-1H-pyrrol-2-yl)phenyl- is attributed to its ability to interact with various molecular targets. It may function as an enzyme inhibitor or receptor antagonist by binding to active sites or receptor sites, thereby modulating biological pathways.
Potential Mechanisms Include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression or microbial resistance.
- Receptor Binding : It could act on receptors relevant to neurotransmission or immune responses.
Biological Activities
Research indicates that Methanone, (1-methyl-1H-pyrrol-2-yl)phenyl- exhibits several biological activities:
1. Anticancer Activity
- Studies have shown that pyrrole derivatives can inhibit tubulin polymerization, which is crucial for cancer cell division. For instance, compounds similar to Methanone have demonstrated significant cytotoxic effects against various cancer cell lines with IC50 values in the nanomolar range .
2. Antimicrobial Properties
- The compound has potential antimicrobial activity against both Gram-positive and Gram-negative bacteria. For example, derivatives have been reported with minimum inhibitory concentration (MIC) values significantly lower than standard antibiotics .
3. Antiviral Effects
- Some studies suggest that similar pyrrole compounds exhibit antiviral properties by interfering with viral replication processes .
Case Study 1: Anticancer Efficacy
A recent study evaluated the anticancer efficacy of a series of pyrrole derivatives including Methanone, (1-methyl-1H-pyrrol-2-yl)phenyl-. The results indicated that these compounds inhibited the growth of MCF-7 breast cancer cells with an IC50 value of 15 nM, showcasing their potential as effective anticancer agents .
Case Study 2: Antimicrobial Activity
In another investigation, a derivative of Methanone was tested against Staphylococcus aureus and Escherichia coli. The results revealed MIC values ranging from 3.12 to 12.5 μg/mL, demonstrating strong antibacterial activity compared to traditional antibiotics like ciprofloxacin .
Data Table: Summary of Biological Activities
特性
IUPAC Name |
(1-methylpyrrol-2-yl)-phenylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO/c1-13-9-5-8-11(13)12(14)10-6-3-2-4-7-10/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLDDGZQCRPTKIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30190943 | |
| Record name | Methanone, (1-methyl-1H-pyrrol-2-yl)phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30190943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37496-06-3 | |
| Record name | Methanone, (1-methyl-1H-pyrrol-2-yl)phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037496063 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methanone, (1-methyl-1H-pyrrol-2-yl)phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30190943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















